Olutasidenib - 1887014-12-1

Olutasidenib

Catalog Number: EVT-277367
CAS Number: 1887014-12-1
Molecular Formula: C18H15ClN4O2
Molecular Weight: 354.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olutasidenib, formerly known as FT-2102, is a potent, selective, orally bioavailable, and brain-penetrant small molecule inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1) [ [], [], [] ]. It acts as a targeted therapy for cancers with mIDH1 mutations [ [], [] ], particularly acute myeloid leukemia (AML) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] and gliomas [ [], [] ]. It restores normal cellular differentiation by inhibiting the production of the oncometabolite D-2-hydroxyglutarate [ [], [], [] ].

Synthesis Analysis

A detailed description of the synthesis methods for Olutasidenib can be found in the paper "Structure-based design and identification of FT-2102 (olutasidenib), a potent mutant-selective IDH1 inhibitor" [ [] ]. Another paper, "Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours" [ [] ], describes the synthesis of radiolabeled analogues of Olutasidenib for imaging studies.

Molecular Structure Analysis

The molecular structure of Olutasidenib is based on a quinoline scaffold [ [], [] ]. Modifications to this scaffold, particularly halogenation at position 6, have been explored to develop radiolabeled analogues for imaging purposes [ [] ].

Mechanism of Action

Olutasidenib selectively inhibits the mutated isocitrate dehydrogenase 1 (mIDH1) enzyme [ [], [], [] ]. This enzyme, when mutated, acquires a neomorphic activity that converts α-ketoglutarate to D-2-hydroxyglutarate [ [] ]. D-2-hydroxyglutarate is an oncometabolite that promotes tumorigenesis by disrupting various cellular processes, including DNA methylation and gene expression [ [], [], [] ]. By inhibiting mIDH1, Olutasidenib reduces the production of D-2-hydroxyglutarate, thereby restoring normal cellular differentiation and inhibiting tumor growth [ [], [] ].

Physical and Chemical Properties Analysis

Olutasidenib is an orally bioavailable small molecule with favorable pharmacokinetic properties, including brain penetrance [ [], [] ]. It demonstrates high stability in various solutions, including saline, DPBS, and mouse serum [ [] ].

Applications
  • Treatment of Relapsed/Refractory AML: Olutasidenib demonstrates promising clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML) harboring mIDH1 mutations [ [], [], [], [], [], [], [], [], [], [] ]. It has shown efficacy in inducing durable complete remissions, improving transfusion independence, and prolonging overall survival in this patient population.
  • Treatment of mIDH1-Mutant Gliomas: Research indicates potential clinical activity of Olutasidenib in patients with relapsed/refractory gliomas carrying IDH1R132X mutations [ [], [] ].
  • Treatment of mIDH1 Myelodysplastic Syndromes (MDS): Studies suggest Olutasidenib, as monotherapy or combined with azacitidine, can induce durable remissions in patients with mIDH1 MDS [ [] ].
  • Molecular Imaging: Radiolabeled analogues of Olutasidenib have been developed for noninvasive imaging of mIDH1 expression and dysregulation in tumors using SPECT or PET [ [] ]. These imaging agents could potentially aid in patient stratification, treatment planning, and monitoring treatment response.

Compound Description: Ivosidenib is a first-in-class, oral, targeted, small-molecule inhibitor of mutant isocitrate dehydrogenase-1 (mIDH1) [ [] ]. It is FDA-approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) in adults with a susceptible IDH1 mutation [ [] ].

Enasidenib

Compound Description: Enasidenib is an oral inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2) [ [] ]. It is approved for the treatment of relapsed or refractory AML with a susceptible IDH2 mutation.

Relevance: While olutasidenib specifically targets mIDH1, enasidenib targets the mutated form of the IDH2 enzyme [ [] ]. Both drugs target a specific mutation in the IDH enzyme family, highlighting the significance of this pathway in AML development.

Compound Description: Venetoclax is a BCL-2 inhibitor often used in combination with a hypomethylating agent (HMA) as a standard treatment for AML patients unfit for chemotherapy [ [, ] ]. It has shown adequate efficacy in IDH1-mutated AML.

Relevance: Venetoclax combination regimens are often used before olutasidenib in treating IDH1-mutated AML, particularly in patients ineligible for intensive chemotherapy [ [, ] ]. Clinical trials have explored the use of olutasidenib in patients who relapsed or were refractory to venetoclax-based therapies.

Azacitidine

Compound Description: Azacitidine is a hypomethylating agent commonly used in AML treatment [ [, ] ]. It has shown synergistic effects with mIDH1 inhibitors, including olutasidenib, in preclinical studies [ [] ].

Relevance: Azacitidine is frequently used in combination with olutasidenib in treating mIDH1-mutated AML and MDS [ [, ] ]. This combination therapy has demonstrated promising clinical activity and durable remission rates in clinical trials.

Decitabine

Compound Description: Decitabine is another hypomethylating agent, similar to azacitidine, used in treating AML and MDS [ [] ].

Relevance: Like azacitidine, decitabine represents a class of drugs often combined with olutasidenib in clinical practice for treating mIDH1-mutated AML and MDS [ [] ]. The choice between these HMAs often depends on patient-specific factors and clinical considerations.

(R)-2-Hydroxyglutarate ((R)-2-HG)

Compound Description: (R)-2-Hydroxyglutarate is an oncometabolite produced in excess by the mutated IDH1 enzyme [ [, ] ]. Accumulation of (R)-2-HG contributes to tumorigenesis by interfering with various cellular processes.

Relevance: Olutasidenib, by inhibiting mIDH1, reduces the production of (R)-2-HG [ [, ] ]. This reduction in (R)-2-HG levels is a key mechanism by which olutasidenib exerts its anti-cancer effects in mIDH1-mutated malignancies.

Gilteritinib

Compound Description: Gilteritinib is a FLT3 inhibitor, representing a targeted therapy for AML patients with FLT3 mutations [ [] ]. It has contributed to the paradigm shift towards targeted therapies in AML.

Relevance: Similar to olutasidenib, gilteritinib exemplifies the trend of developing targeted therapies for specific genetic alterations in AML [ [] ]. Both drugs highlight the move away from conventional chemotherapy and towards personalized medicine approaches in AML treatment.

Properties

CAS Number

1887014-12-1

Product Name

Olutasidenib

IUPAC Name

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1

InChI Key

NEQYWYXGTJDAKR-JTQLQIEISA-N

SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Solubility

Insoluble

Synonyms

Olutasidenib; FT-2102; FT 2102; FT2102;

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.